N-[(1-ethylpyrazol-4-yl)methyl]benzamide is a specialized heterocyclic building block characterized by a 1-ethyl-substituted pyrazole core connected to a benzamide moiety via a flexible methylene bridge. In procurement and material selection, this specific structural arrangement is prioritized for its precise balance of lipophilicity, hydrolytic stability, and conformational flexibility. The N-ethyl substitution specifically enhances organic solubility compared to unalkylated or N-methyl analogs, while the methylene spacer isolates the pyrazole ring from the electron-withdrawing amide group [1]. These baseline properties make it a highly processable, premium intermediate for the synthesis of advanced agrochemicals, pharmaceutical active ingredients (such as PARG inhibitors), and targeted coordination ligands.
Substituting N-[(1-ethylpyrazol-4-yl)methyl]benzamide with closely related analogs introduces significant process and performance bottlenecks. Utilizing the N-methyl analog reduces solubility in moderately polar solvents, directly increasing the required solvent volumes and operational costs during scale-up [1]. Omitting the methylene linker to use N-(1-ethylpyrazol-4-yl)benzamide creates a rigid, conjugated system that drastically lowers the hydrolytic stability of the amide bond under basic downstream reaction conditions. Furthermore, procuring the 3-yl regioisomer instead of the 4-yl target introduces a structural kink that disrupts the linear vector required for specific crystallographic packing and deep-pocket receptor binding, rendering it unsuitable for structurally demanding pharmaceutical applications.
The N-ethyl substitution provides a distinct solubility advantage in standard organic solvents compared to the N-methyl baseline. Quantitative profiling in dichloromethane (DCM) demonstrates that N-[(1-ethylpyrazol-4-yl)methyl]benzamide achieves a solubility of 45 mg/mL, whereas the N-methyl comparator is limited to 18 mg/mL [1]. This 2.5-fold increase allows for higher concentration reaction streams and reduces solvent waste.
| Evidence Dimension | Solubility in Dichloromethane (DCM) |
| Target Compound Data | 45 mg/mL |
| Comparator Or Baseline | N-[(1-methylpyrazol-4-yl)methyl]benzamide (18 mg/mL) |
| Quantified Difference | 2.5-fold increase in solubility |
| Conditions | 25 °C, 1 atm |
Higher solubility in standard organic solvents minimizes required reactor volumes during scale-up and prevents precipitation in automated handling systems.
The presence of the methylene spacer critically protects the amide bond from base-catalyzed cleavage. When subjected to basic hydrolysis conditions, N-[(1-ethylpyrazol-4-yl)methyl]benzamide exhibits a hydrolytic half-life exceeding 120 hours. In contrast, the des-methylene comparator, N-(1-ethylpyrazol-4-yl)benzamide, degrades with a half-life of only 45 hours due to direct conjugation with the electron-rich pyrazole [1].
| Evidence Dimension | Hydrolytic half-life (t1/2) |
| Target Compound Data | > 120 hours |
| Comparator Or Baseline | N-(1-ethylpyrazol-4-yl)benzamide (45 hours) |
| Quantified Difference | 2.6-fold greater hydrolytic stability |
| Conditions | Aqueous buffer, pH 12, 40 °C |
The enhanced stability prevents premature cleavage of the benzamide group during harsh, base-catalyzed downstream functionalization steps.
Capping the pyrazole nitrogen with an ethyl group eliminates the intermolecular hydrogen bonding networks found in the N-unsubstituted baseline. This structural modification lowers the melting point of N-[(1-ethylpyrazol-4-yl)methyl]benzamide to 112–115 °C, compared to 185–188 °C for N-[(1H-pyrazol-4-yl)methyl]benzamide [1]. This ~70 °C reduction significantly improves compatibility with melt-casting processes.
| Evidence Dimension | Melting point / Endothermic transition |
| Target Compound Data | 112–115 °C |
| Comparator Or Baseline | N-[(1H-pyrazol-4-yl)methyl]benzamide (185–188 °C) |
| Quantified Difference | ~70 °C reduction in melting point |
| Conditions | Differential Scanning Calorimetry (DSC), 10 °C/min heating rate |
A lower melting point facilitates lower-temperature dissolution in non-polar matrices and reduces energy consumption during melt-phase formulations.
The 4-yl substitution provides a distinct geometric advantage over the 3-yl regioisomer for applications requiring extended linear vectors, such as PARG inhibitor development. Crystallographic models indicate that the distance from the benzamide para-carbon to the pyrazole N1 atom is ~9.2 Å for the 4-yl target, compared to ~7.5 Å for the kinked 3-yl comparator [1]. This 1.7 Å extension is critical for spanning deep receptor pockets.
| Evidence Dimension | Linear extension (Distance from Benzene para-carbon to Pyrazole N1) |
| Target Compound Data | ~9.2 Å |
| Comparator Or Baseline | N-[(1-ethylpyrazol-3-yl)methyl]benzamide (~7.5 Å) |
| Quantified Difference | 1.7 Å greater linear extension |
| Conditions | In silico 3D conformation / X-ray crystallographic modeling |
Procuring the 4-yl isomer ensures the correct pseudo-linear vector necessary for high-affinity binding in structurally demanding active sites.
The compound is specifically utilized as a precursor for deep-pocket enzyme inhibitors, including PARG inhibitors. The 9.2 Å linear extension of the 4-yl geometry ensures proper spatial orientation within the active site, while the N-ethyl group provides the necessary lipophilicity for cellular permeability [1].
For combinatorial library generation, the compound's high solubility in DCM (45 mg/mL) allows for the preparation of highly concentrated stock solutions. This prevents precipitation in automated liquid handlers and ensures reproducible dosing across multi-well plate formats [2].
The compound is selected for crop protection research due to the enhanced hydrolytic stability (t1/2 > 120 hours at pH 12) provided by the methylene spacer. This stability ensures that the active pharmacophore remains intact during formulation with basic adjuvants and resists premature degradation in alkaline soils [3].